molecular formula C16H32N2O4 B558334 Boc-leu-(R)-val-OH CAS No. 82252-39-9

Boc-leu-(R)-val-OH

Cat. No. B558334
CAS RN: 82252-39-9
M. Wt: 316.44 g/mol
InChI Key: GNQZRCXIDDSAME-STQMWFEESA-N
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Description

“Boc-leu-®-val-OH” is a compound that involves the use of tert-butyloxycarbonyl (Boc) as a protective group for amino functions . Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . It is also used in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of Boc-leu-®-val-OH can be analyzed using single-crystal X-ray diffraction (SC-XRD) based analysis . The Boc group is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-leu-®-val-OH can be determined using various spectroscopic techniques, including 1H and 13C NMR, and IR spectroscopy .

Future Directions

The future directions of research on Boc-leu-®-val-OH could involve the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available Boc-protected amino acids . Additionally, depsipeptide Boc-(Leu-Leu-Ala)2 -(Leu-Leu- Lac)3 -OEt forming 31 0-helix has been studied, indicating potential future directions in peptide science .

properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQZRCXIDDSAME-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid

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